Desethylterbuthylazine

Overview

Description

Desethylterbuthylazine (DET) is a degradation product of the herbicide terbuthylazine (TBA), which is widely used in agriculture. DET is formed as TBA degrades and is frequently detected in aquatic ecosystems, often in concentrations exceeding the EU limit of 0.1µg/L. This metabolite is of concern due to its persistence and potential toxicity towards aquatic organisms, as well as its capacity for endocrine disruption in wildlife and humans .

Synthesis Analysis

The synthesis of DET is not directly discussed in the provided papers, as it is a metabolite of terbuthylazine. However, the presence of DET in the environment is indicative of the degradation of terbuthylazine, which is applied as a pesticide in agricultural practices .

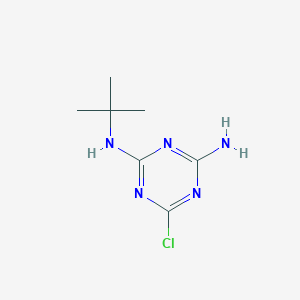

Molecular Structure Analysis

The molecular structure of DET is not explicitly detailed in the provided papers. However, it is known to be a triazine compound, similar to its parent molecule terbuthylazine, but with one ethyl group removed, hence the name this compound .

Chemical Reactions Analysis

The chemical reactions involving DET are primarily related to its formation from the degradation of terbuthylazine and its subsequent interactions with the environment. DET has higher water solubility and binds more weakly to organic matter compared to terbuthylazine, which increases its mobility and risk for groundwater contamination .

Physical and Chemical Properties Analysis

DET has been identified as having higher water solubility than its parent compound, which contributes to its mobility in aquatic systems. Its affinity for soil organic matter is less than that of terbuthylazine, leading to prolonged contamination risks in water resources. The physical and chemical properties of DET contribute to its persistence in the environment and the challenges associated with its removal from water .

Effects on Aquatic Organisms

Studies have shown that DET can have significant toxic effects on non-target aquatic organisms. For instance, common carp embryos and larvae exposed to DET exhibited lower weight and length, delayed ontogenetic development, and pathological changes to the caudal kidney. The substance also caused a decrease in total superoxide dismutase activity, indicating an impact on the antioxidant system . Similarly, red swamp crayfish exposed to DET showed alterations in biochemical parameters, oxidative stress, and histopathological changes in the gill and hepatopancreas .

Environmental Monitoring and Trends

Monitoring data from the Lombardy Region in Italy revealed spatial and temporal trends of groundwater contamination by terbuthylazine and DET. The DTZ/TBZ ratio was used to distinguish between point and non-point sources of contamination . Another study in the Po plain of Italy identified areas where risk mitigation measures should be focused due to the presence of terbuthylazine and DET in surface water bodies .

Removal Techniques

Conventional water treatment methods do not completely remove DET from drinking water. Techniques such as activated carbon filtration, ozonation, and advanced oxidation processes like UV/H2O2 have been evaluated for their effectiveness in degrading TBA and DET. Constructed wetlands have also been shown to provide a buffer capacity, protecting downstream surface waters from contaminated runoff .

Case Studies on Runoff Reduction

A case study in Northern Italy demonstrated the effectiveness of a vegetative buffer strip in reducing runoff of terbuthylazine and DET from maize fields. The buffer strip significantly reduced the chemical content in water, particularly during the first runoff events, highlighting the importance of such mitigation strategies in agricultural landscapes .

Scientific Research Applications

1. Environmental Impact and Water Treatment

Desethylterbuthylazine, a metabolite of the herbicide Terbuthylazine, has been studied for its environmental impact, particularly in water ecosystems. Research indicates that conventional water treatment techniques may not fully remove this compound, and advanced methods like electrochemical cells with solid polymer electrolytes have been explored for more efficient removal. Such techniques show promise for the elimination of various emerging pollutants, including this compound, from water sources (Tasca et al., 2019).

2. Biodegradation and Environmental Fate

The biodegradation pathways of Terbuthylazine and its degradation product, this compound, have been a focus in environmental sciences. These studies aim to understand the degradation processes in soil and water, tracking the transformation products and their mobility. Such research is crucial for assessing the risk of groundwater contamination and for developing strategies to mitigate environmental impact (Guzzella et al., 2003).

3. Impact on Aquatic and Terrestrial Organisms

Research has also examined the effects of this compound on non-target aquatic species, such as the red swamp crayfish. Findings indicate that chronic exposure can cause significant biochemical and histopathological changes, highlighting the potential risk to aquatic ecosystems (Stara et al., 2016).

4. Adsorption and Leaching in Soil

Studies have explored the adsorption behavior of this compound in soil, particularly in the context of agricultural practices. Understanding how this compound interacts with different soil types and amendments is vital for predicting its mobility and potential to leach into groundwater. Such research informs agricultural management practices to minimize environmental contamination (Dolaptsoglou et al., 2007).

5. Monitoring and Detection Techniques

Advancements in analytical methods for detecting this compound in environmental samples, such as water and soil, have been a significant area of research. These methods are essential for monitoring environmental contamination and for conducting risk assessments related to the use of Terbuthylazine and its degradation products (Rodríguez-González et al., 2017).

6. Risk Assessment and Environmental Health

Risk assessment studies have been conducted to evaluate the potential health and environmental risks associated with this compound. These assessments are critical for developing regulatory policies and guidelines for the safe use of herbicides and for protecting public health and the environment (Caquet et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Desethylterbuthylazine, a metabolite of the herbicide terbuthylazine, primarily targets the process of photosynthesis . It belongs to the chloro-s-triazine group of herbicides .

Mode of Action

As a photosynthesis inhibitor, this compound interferes with the light-dependent reactions in photosynthetic organisms. This disruption prevents the conversion of light energy into chemical energy, thereby inhibiting the growth and proliferation of the organism .

Biochemical Pathways

The main biotransformation pathway of terbuthylazine, the parent compound of this compound, in soils and water is N-dealkylation . This process leads to the formation of this compound . Other metabolites such as hydroxyterbuthylazine, desethylhydroxy-terbuthylazine, and diamino-chlorotriazine may also be formed .

Pharmacokinetics

This compound has a higher water solubility and binds more weakly to organic matter compared to its parent compound, terbuthylazine . This results in a higher associated risk for contamination of groundwater resources . The differences in the physicochemical properties of the desethyl derivative make it a highly mobile compound with higher affinity to the aqueous phase .

Result of Action

The action of this compound leads to the inhibition of photosynthesis, which can cause significant disruption to the growth and survival of photosynthetic organisms . In addition, the European Food Safety Authority (EFSA) has proposed the residue definition for risk assessment as the sum of terbuthylazine and metabolites desethyl-terbuthylazine and Terbuthylazine-desethyl-2-hydroxy, expressed as terbuthylazine .

Action Environment

The action of this compound is influenced by various environmental factors. Its high water solubility and weak binding to organic matter make it highly mobile in the environment, posing a risk for groundwater contamination . Furthermore, its persistence and toxicity towards aquatic organisms make it a chemical of emerging concern .

Biochemical Analysis

Biochemical Properties

Desethylterbuthylazine interacts with various biomolecules in the environment. Its molecular structures exhibit complementarity to the arrangement of functional groups in certain polymers . The differences in the physicochemical properties of the desethyl derivative make it a highly mobile compound with higher affinity to the aqueous phase .

Cellular Effects

It is known that the parent compound, terbuthylazine, can cause DNA instability in various cell types

Molecular Mechanism

It is known that the parent compound, terbuthylazine, can cause DNA instability through the formation of reactive metabolites capable of inducing DNA cross-links . This compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that the parent compound, terbuthylazine, can cause DNA instability in various cell types over time

Dosage Effects in Animal Models

It is known that the parent compound, terbuthylazine, can cause DNA instability in various cell types in mice

Metabolic Pathways

It is known that the parent compound, terbuthylazine, undergoes N-de-alkylation, hydroxylation, and dechlorination . This compound may undergo similar metabolic transformations.

Transport and Distribution

It is known that the parent compound, terbuthylazine, has a high affinity for soil organic matter, suggesting prolonged contamination . This compound, due to its higher water solubility, may be more mobile and thus have a different distribution pattern .

properties

IUPAC Name |

2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184211 | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30125-63-4 | |

| Record name | Desethylterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylterbuthylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLTERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of desethylterbuthylazine in the environment?

A1: this compound is primarily formed through the degradation of the herbicide terbuthylazine in the environment. [, , ]. This degradation often occurs through microbial activity in soil and water [, , ].

Q2: How frequently is this compound found in the environment?

A2: Studies show that this compound is a ubiquitous contaminant, often found alongside its parent compound, terbuthylazine [, , , ]. It has been detected in various environmental matrices, including soil [, , ], groundwater [, ], surface water [, , , ], and even rainwater [].

Q3: What are the typical concentrations of this compound found in environmental samples?

A3: The concentrations of this compound vary depending on factors such as proximity to agricultural areas, time since herbicide application, and environmental conditions. Studies report a range of concentrations:

- Groundwater: In a Slovenian study, this compound was among the most frequently detected compounds, reaching concentrations up to 102.98 ng/L [].

- Surface water: Concentrations exceeding 0.1 µg/L were detected in surface water samples from La Rioja, Spain, a wine-producing region [].

- Soil: In a maize field experiment, this compound concentrations increased in topsoil layers during periods of low rainfall and high temperatures, indicating biodegradation of terbuthylazine [].

Q4: Does the presence of this compound pose any environmental risks?

A4: While this compound is less toxic than its parent compound, terbuthylazine, its presence in environmental matrices raises concerns [, ]. It can potentially contaminate drinking water sources [, ] and negatively impact aquatic ecosystems [].

Q5: What are the analytical techniques used to detect and quantify this compound in environmental samples?

A5: Several analytical methods have been developed for the detection and quantification of this compound in environmental samples. These include:

- Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) [, , , ].

- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) for sediment samples [].

- Gas chromatography-mass spectrometry (GC-MS) following microwave-assisted extraction for soil analysis [].

Q6: Are there specific regulations or guidelines concerning this compound in drinking water?

A6: As a degradation product of a regulated herbicide, this compound falls under the umbrella of pesticide metabolite regulations []. While specific regulations vary by region, the European Union, for instance, sets a limit of 0.1 µg/L for individual pesticides in drinking water [, ].

Q7: What research is being done on the mobility and persistence of this compound in different environments?

A7: Researchers are actively studying the fate and transport of this compound in the environment. Lysimeter studies have been conducted to understand its mobility and degradation pathways in soil under different hydraulic conditions []. Field experiments are being conducted to assess its persistence in various soil types and under varying environmental conditions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)